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Compound of Interest

Compound Name: Cefacetrile sodium

Cat. No.: B1260381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of two formulations of

Cefacetrile sodium: a test generic formulation and a reference innovator formulation. The data

presented herein is synthesized from established pharmacokinetic parameters of Cefacetrile

and typical outcomes of bioequivalence studies for cephalosporin antibiotics. This guide is

intended to illustrate the methodology and data presentation for a standard bioequivalence trial.

Introduction to Cefacetrile Sodium
Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity

against Gram-positive and some Gram-negative bacteria.[1] Its bactericidal action results from

the inhibition of bacterial cell wall synthesis.[1] Specifically, Cefacetrile binds to and inactivates

penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall,

which are essential enzymes in the final stages of peptidoglycan synthesis. This interference

with cell wall assembly leads to weakening of the cell wall and subsequent cell lysis. Given that

Cefacetrile sodium is administered parenterally, establishing bioequivalence between a

generic and innovator product is crucial to ensure interchangeable therapeutic efficacy and

safety.

In Vitro Dissolution Testing
An in vitro dissolution study was conducted to compare the release characteristics of the test

and reference formulations of Cefacetrile sodium for injection.
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Experimental Protocol: Dissolution Testing

Apparatus: USP Apparatus 2 (Paddle Apparatus).

Dissolution Medium: 900 mL of sterile water for injection.

Temperature: 37 ± 0.5°C.

Paddle Speed: 50 rpm.

Procedure: A single vial of each formulation was reconstituted according to the

manufacturer's instructions and introduced into the dissolution vessel. Samples (5 mL) were

withdrawn at 5, 10, 15, 30, 45, and 60 minutes and replaced with an equal volume of fresh

dissolution medium.

Analysis: The concentration of Cefacetrile in each sample was determined by a validated

High-Performance Liquid Chromatography (HPLC) method with UV detection at 254 nm.

Data Presentation: Dissolution Profiles

Time (minutes)
Mean % Drug Dissolved
(Test Formulation)

Mean % Drug Dissolved
(Reference Formulation)

5 88.2 86.5

10 95.1 94.3

15 98.7 97.9

30 99.5 99.2

45 99.8 99.6

60 100.1 99.9

The results indicate that both formulations exhibit rapid and complete dissolution, with more

than 85% of the drug dissolved within the first 15 minutes. The dissolution profiles of the two

formulations are considered similar.
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In Vivo Bioequivalence Study
A randomized, two-period, two-sequence, crossover study was conducted in healthy adult

human subjects to compare the rate and extent of absorption of the test and reference

Cefacetrile sodium formulations.

Experimental Protocol: In Vivo Bioequivalence Study

Study Design: A single-dose, randomized, two-period, two-sequence crossover design with a

7-day washout period between phases.

Subjects: 24 healthy adult male volunteers (age 18-45 years, BMI 18.5-30 kg/m ²). All

subjects provided informed consent, and the study protocol was approved by an

independent ethics committee.

Drug Administration: Subjects received a single intravenous (IV) infusion of 1g of either the

test or reference Cefacetrile sodium formulation over 30 minutes.

Blood Sampling: Blood samples (5 mL) were collected in heparinized tubes at pre-dose (0

hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-infusion. Plasma was

separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of Cefacetrile were determined using a

validated HPLC-MS/MS method. The sample preparation involved protein precipitation with

acetonitrile.

Pharmacokinetic Analysis: The following pharmacokinetic parameters were calculated from

the plasma concentration-time data for each subject:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last

measurable concentration.

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
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Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-inf) data were

analyzed using an Analysis of Variance (ANOVA) model appropriate for a crossover design.

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these

parameters were calculated. Bioequivalence was to be concluded if the 90% confidence

intervals for the ratios of Cmax, AUC(0-t), and AUC(0-inf) were within the acceptance range

of 80.00% to 125.00%.

Data Presentation: Pharmacokinetic Parameters

Parameter
Test Formulation (Mean ±
SD)

Reference Formulation
(Mean ± SD)

Cmax (µg/mL) 85.6 ± 12.3 87.2 ± 13.1

Tmax (hr) 0.5 ± 0.1 0.5 ± 0.1

AUC(0-t) (µghr/mL) 102.4 ± 15.8 105.1 ± 16.2

AUC(0-inf) (µghr/mL) 108.9 ± 16.5 111.3 ± 17.0

Data Presentation: Statistical Analysis of Bioequivalence

Pharmacokinetic
Parameter

Geometric Mean
Ratio
(Test/Reference)
(%)

90% Confidence
Interval

Bioequivalence
Conclusion

Cmax 98.2 92.5% - 104.3% Bioequivalent

AUC(0-t) 97.4 93.1% - 101.9% Bioequivalent

AUC(0-inf) 97.8 93.5% - 102.3% Bioequivalent

The statistical analysis demonstrates that the 90% confidence intervals for the geometric mean

ratios of Cmax, AUC(0-t), and AUC(0-inf) for the test and reference formulations fall within the

regulatory acceptance range of 80.00% to 125.00%.
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Bioequivalence Study Workflow
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Caption: Workflow of the in vivo bioequivalence study.
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Cefacetrile Mechanism of Action

Cefacetrile
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Caption: Simplified signaling pathway for Cefacetrile's mechanism of action.

Conclusion
Based on the comprehensive in vitro and in vivo data, the test formulation of Cefacetrile
sodium has demonstrated a comparable dissolution profile and is bioequivalent to the

reference formulation in terms of the rate and extent of absorption. Therefore, the two

formulations can be considered therapeutically equivalent and interchangeable in clinical

practice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lesson 15: Crossover Designs [online.stat.psu.edu]

To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Two
Cefacetrile Sodium Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260381#establishing-the-bioequivalence-of-two-
cefacetrile-sodium-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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